Ethanedione, bis(3-methylphenyl)-
Overview
Description
Ethanedione, bis(3-methylphenyl)-, also known as 3,3’-Dimethylbenzil, is a chemical compound with the molecular formula C16H14O2 . It has a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of Ethanedione, bis(3-methylphenyl)- consists of two 3-methylphenyl groups attached to an ethanedione core . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
Ethanedione, bis(3-methylphenyl)- has a molecular weight of 238.28 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Aromatic Interaction and Fastener Effect
The study by Soneta et al. (2007) explored the presence of edge-to-face aromatic interactions in nickel(II) complexes derived from Ethanedione, bis(3-methylphenyl)-. These interactions, influenced by the electron-donating effect of methyl and hexyl groups, play a significant role in the optical properties of these compounds, demonstrating their potential in materials science for developing novel optical materials with tailored properties (Soneta, Moritaka, & Miyamura, 2007).
Discotic Liquid Crystals and Chromism
Ohta et al. (1993) synthesized and characterized palladium(II) complexes of Ethanedione, bis(3-methylphenyl)- derivatives, revealing their ability to form enantiotropic discophases with unique thermochromism and solvatochromism properties. This highlights their application in the development of advanced discotic liquid crystals for display technologies and sensors (Ohta, Moriya, Ikejima, Hasebe, Fujimoto, & Yamamoto, 1993).
Photochromic Agents
Ivanov et al. (2001) developed a novel method for synthesizing Ethanedione, bis(3-methylphenyl)- based 1,2,4-triazines, investigating their potential as photochromic agents. This opens avenues for their use in developing materials that change color in response to light, with applications ranging from smart windows to UV sensors (Ivanov, Lichitskii, Dudinov, Martynkin, & Krayushkin, 2001).
ATP Sensing
Tao et al. (2019) designed and synthesized tetraphenylethene (TPE) functionalized bis-imidazolium salts with Ethanedione, bis(3-methylphenyl)- structural motifs for ATP sensing. This demonstrates the potential of these compounds in biotechnology for the development of fluorescent probes for ATP, which is crucial for cellular energy transfer and has implications in diagnostics and research (Tao, He, Cheng, & Cao, 2019).
Synthesis and Application in Organic Chemistry
Wang Si-lin (2009) described the synthesis and applications of 1,2-Bis-(p-alkoxy-phenyl)-ethanedione, a derivative of Ethanedione, bis(3-methylphenyl)-, showcasing its utility in organic synthesis and potential applications in the development of new materials and chemical intermediates (Wang Si-lin, 2009).
Mechanism of Action
Target of Action
This compound is often used in organic synthesis , but its specific biological targets remain unclear
Mode of Action
It’s known that the mode of action of a compound is determined by its interaction with its targets . This interaction can lead to changes in the function or structure of the target, which can result in a biological response .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms . These pathways are crucial for various biological processes, including metabolism, signal transduction, and cell communication
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties can significantly impact the bioavailability of a compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
These effects can range from changes in gene expression to alterations in cellular function
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity . For 3,3’-Dimethylbenzil, it’s known to be a stable compound under normal conditions . .
Properties
IUPAC Name |
1,2-bis(3-methylphenyl)ethane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXBTSSRIPSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521038 | |
Record name | Bis(3-methylphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-26-7 | |
Record name | Bis(3-methylphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.